2-Iodo-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a complex organic compound featuring an iodine atom, an imidazo[1,2-a]pyrimidine moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminopyridine and an appropriate aldehyde or ketone, the imidazo[1,2-a]pyrimidine core can be synthesized via a condensation reaction.
Coupling with Benzamide: The final step involves coupling the iodinated imidazo[1,2-a]pyrimidine with a benzamide derivative. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalyst Optimization: Using more efficient and recyclable catalysts to reduce costs.
Purification Techniques: Employing advanced purification methods like crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the imidazo[1,2-a]pyrimidine ring, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the iodine can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated products.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.
Biological Probes: Used in the development of probes for studying biological processes.
Medicine
Anticancer Agents: Potential use in the development of anticancer drugs due to its ability to interact with DNA or proteins involved in cancer progression.
Antimicrobial Agents: Explored for its antimicrobial properties against various pathogens.
Industry
Material Science:
Dyes and Pigments: Used in the synthesis of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Iodo-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide depends on its specific application:
Pharmaceuticals: It may act by binding to specific enzymes or receptors, inhibiting their activity. For example, it could inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer.
Antimicrobial Agents: It may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide: Similar structure but with a bromine atom instead of iodine.
2-Chloro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide: Contains a chlorine atom instead of iodine.
2-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide: Contains a fluorine atom instead of iodine.
Uniqueness
Iodine Atom: The presence of the iodine atom makes 2-Iodo-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide unique due to iodine’s larger atomic size and higher reactivity compared to bromine, chlorine, or fluorine. This can influence the compound’s reactivity and interaction with biological targets.
Imidazo[1,2-a]pyrimidine Moiety: This moiety is known for its biological activity, making the compound potentially useful in medicinal chemistry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
Molecular Formula |
C20H15IN4O |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
2-iodo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H15IN4O/c1-13-10-11-25-12-18(24-20(25)22-13)14-6-8-15(9-7-14)23-19(26)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,23,26) |
InChI Key |
IRJLCNWPPPGOPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.